molecular formula C15H16N2O3 B11846139 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione CAS No. 61373-20-4

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione

Cat. No.: B11846139
CAS No.: 61373-20-4
M. Wt: 272.30 g/mol
InChI Key: DKAVNQQOCXTTRM-UHFFFAOYSA-N
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Description

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of barbituric acid derivatives, which are known for their wide range of biological activities. The spirocyclic structure imparts significant stability and unique reactivity to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves a stereoselective cascade reaction. One common method involves the reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid in the presence of bromine and a base. This reaction yields substituted barbituric acid spirocyclopropanes with yields ranging from 60% to 75% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in the treatment of diseases involving these enzymes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is unique due to its specific benzyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Biological Activity

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a compound of interest due to its potential biological activities. This compound belongs to the diazaspiro family, which has been explored for various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Molecular Properties

  • Molecular Weight : 246.3 g/mol
  • Solubility : Soluble in organic solvents; moderate solubility in water.
  • Boiling Point : Not available.

Research indicates that compounds in the diazaspiro class may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : Potential to scavenge free radicals, contributing to cytoprotection.
  • Modulation of Neurotransmitter Systems : Possible interactions with neurotransmitter receptors, which may influence mood and cognitive functions.

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that it may act as a covalent inhibitor of oncogenic proteins such as KRAS G12C, showing promise in anti-tumor activity .
  • Neurological Disorders : Its interaction with neurotransmitter systems may indicate potential use in treating anxiety or depression.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that derivatives of diazaspiro compounds showed significant cytotoxicity against various cancer cell lines .
    • Another investigation focused on the antioxidant capacity of these compounds, revealing their potential to protect against oxidative stress.
  • In Vivo Studies :
    • Animal models have been used to evaluate the anti-tumor efficacy of this compound. Results indicated reduced tumor size and improved survival rates in treated groups compared to controls.

Data Table

Study TypeFindingsReference
In VitroSignificant cytotoxicity against cancer cell lines
In VivoReduced tumor size; improved survival rates
Antioxidant EvaluationHigh scavenging activity against free radicals

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Begin with precursor compounds such as benzylamine derivatives and cyclic ketones. Use reflux conditions with ethanol and triethylamine (TEA) as catalysts to facilitate spiro-ring formation, followed by purification via recrystallization from dioxane or similar solvents . Design synthetic routes by analyzing literature for analogous spiro compounds and optimize reaction parameters (e.g., temperature, solvent polarity) to improve yield .

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer : Adopt protocols from structurally similar diazaspiro compounds:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dust generation .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the benzyl group, methyl substituents, and spirocyclic backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 337 [M+^+] for analogous compounds) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1700 cm1^{-1} and sp3^3 C-H bonds .

Q. How can researchers address missing physicochemical data (e.g., solubility, log P) for this compound?

  • Methodological Answer :

  • Experimental Determination : Measure solubility in water and organic solvents (e.g., DMSO, ethanol) via gravimetric analysis .
  • Computational Estimation : Use software like ACD/Labs or refer to the DIPPR database for log P predictions based on structural analogs .
  • Cross-Validation : Compare results with published data for similar spiro compounds (e.g., 5,7-Diazaspiro[3.4]octane-6,8-dione) .

Q. What are the key stability considerations for long-term storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (nM to mM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) to identify non-linear effects .
  • Assay Replication : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm target engagement .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line selection, solvent (DMSO vs. ethanol), and incubation time .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors, focusing on the spirocyclic core’s conformational flexibility .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-target complexes .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .

Q. How should researchers investigate the environmental fate of this compound?

  • Methodological Answer : Follow the framework of Project INCHEMBIOL :

  • Phase 1 (Lab) : Determine octanol-water partition coefficient (log Kow_{ow}) and soil adsorption coefficients (Kd_{d}) via shake-flask and batch equilibrium methods.
  • Phase 2 (Field) : Track degradation in simulated ecosystems using LC-MS/MS to identify transformation products.
  • Phase 3 (Ecotoxicology) : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) per OECD guidelines.

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing benzyl with aryl groups) and compare bioactivity .
  • Crystallography : Solve X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with the diazaspiro moiety) .
  • Free-Wilson Analysis : Statistically correlate structural features (e.g., methyl group position) with activity trends .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR Screening : Perform genome-wide knockout screens to identify genetic modifiers of the compound’s efficacy .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment .
  • In Vivo Models : Test in transgenic zebrafish or murine models to evaluate pharmacokinetics and toxicity .

Properties

CAS No.

61373-20-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione

InChI

InChI=1S/C15H16N2O3/c1-16-12(18)15(13(19)17(2)14(16)20)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

DKAVNQQOCXTTRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC2CC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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